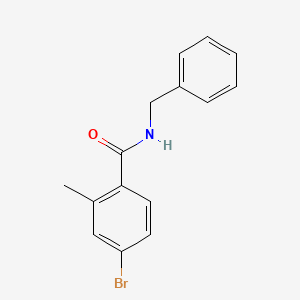
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine
Übersicht
Beschreibung
“1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 1094372-75-4 . It has a molecular weight of 190.17 . The compound is stored at room temperature and appears as an oil .
Molecular Structure Analysis
The IUPAC Name of the compound is 1,1,1-trifluoro-3-(2-pyridinyl)-2-propanamine . The InChI Code is 1S/C8H9F3N2/c9-8(10,11)7(12)5-6-3-1-2-4-13-6/h1-4,7H,5,12H2 .Physical And Chemical Properties Analysis
The compound is stored at room temperature and appears as an oil . It has a molecular weight of 190.17 .Wissenschaftliche Forschungsanwendungen
Complexation with Cadmium(II)
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine exhibits unique complexation properties with metals. For instance, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions resulted in a mixture of molecules, which upon further reaction with cadmium iodide, led to the formation of a complex with distorted octahedral geometry. This complex was characterized by various spectroscopic methods and single-crystal X-ray diffraction, indicating its potential in studying and synthesizing metal-organic frameworks and complexes (Hakimi et al., 2013).
Formation of Trifluoromethyl-containing Heterocyclic Compounds
The chemical exhibits versatility in forming various compounds through reactions with nucleophiles. For example, methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates reacted with different mono- and difunctional nucleophiles resulting in the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. This highlights its potential in synthetic organic chemistry for the creation of novel molecules with possible pharmaceutical applications (Sokolov & Aksinenko, 2010).
Asymmetric Reductive Amination
The compound plays a critical role in the synthesis of chiral amines. A highly direct asymmetric reductive amination process involving a variety of ketone substrates, including 2-acetyl-6-substituted pyridines and 1-(6-methylpyridin-2-yl)propan-2-one, was reported. This process utilized ammonium trifluoroacetate as the nitrogen source and achieved excellent enantioselectivity and conversion, indicating its potential in the synthesis of chiral molecules for pharmaceuticals (Yamada, Azuma, & Yamano, 2021).
Trans-Platinum(II) Complexes Synthesis
The compound has been utilized in the synthesis of trans-Pt(II) compounds with amine ligands bearing long perfluorinated chains. These complexes have been studied for their stability, reactivity with DNA and proteins, and their antiproliferative activity, indicating potential uses in chemotherapy and cancer treatment (Cabrera et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-pyridin-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(12)5-6-3-1-2-4-13-6/h1-4,7H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSOCHWJZUSKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)



![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)


![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)




![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)